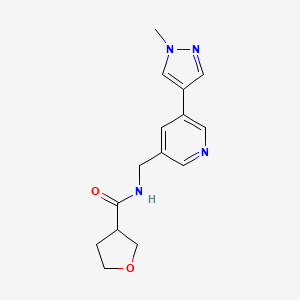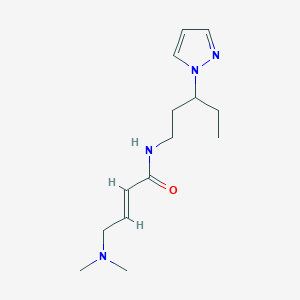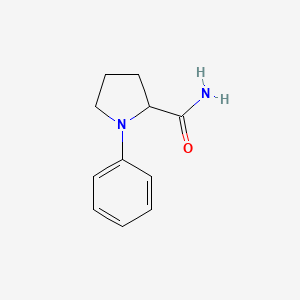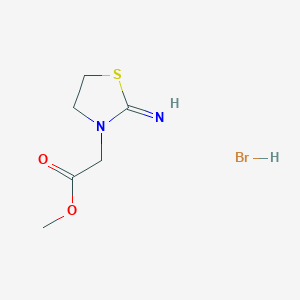
Methyl (2-imino-1,3-thiazolidin-3-yl)acetate hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl (2-imino-1,3-thiazolidin-3-yl)acetate hydrobromide” is a chemical compound with the CAS Number: 138404-38-3 . It has a molecular weight of 255.14 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of thiazolidine derivatives, which includes “Methyl (2-imino-1,3-thiazolidin-3-yl)acetate hydrobromide”, has been achieved through various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular formula of “Methyl (2-imino-1,3-thiazolidin-3-yl)acetate hydrobromide” is C6H11BrN2O2S . The InChI code for this compound is 1S/C6H10N2O2S.BrH/c1-10-5(9)4-8-2-3-11-6(8)7;/h7H,2-4H2,1H3;1H .Physical And Chemical Properties Analysis
“Methyl (2-imino-1,3-thiazolidin-3-yl)acetate hydrobromide” is a solid compound . The compound has a molecular weight of 255.14 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Anticancer Activity
Thiazolidin-4-one derivatives, which include our compound of interest, have shown significant anticancer activities . They have been the subject of extensive research, and current scientific literature reveals that these compounds have shown significant anticancer activities . They play a role in anticancer activity by inhibition of various enzymes and cell lines .
Antimicrobial Activity
Thiazolidine derivatives have been evaluated for their antimicrobial activity against E. coli (Gram-negative bacterial strain), S. aureus (Gram-positive bacterial strain) and A. flavus and C. albicans (two fungal species) .
Anti-inflammatory Activity
Thiazolidine motifs show varied biological properties including anti-inflammatory activity . The presence of sulfur enhances their pharmacological properties .
Neuroprotective Activity
Thiazolidine motifs also exhibit neuroprotective activity . This makes them valuable in the development of treatments for neurological disorders .
Antioxidant Activity
Certain thiazolidine derivatives, such as those with a (furan-2-ylmethyl)imino substituent, have shown prominent antioxidant activity .
Pharmaceutical Applications
Thiazolidine derivatives are used in the design of pharmaceutical probes . A solvent-free, nano-titania-supported sulfonic acid [nano-TiO2- SO3H (n-TSA)] catalysed method has been developed for the synthesis of novel hybrids of isoxazolyl-spiro-thiazolidinones that are promising for use in pharmaceuticals .
Green Chemistry Applications
Based on literature studies, various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity .
Nanomaterial-based Synthesis
Most recently, various synthetic strategies have been developed by researchers to get various thiazolidin-4-one derivatives. In this review, the authors highlight the various synthetic, green, and nanomaterial-based synthesis routes of thiazolidin-4-ones .
Future Directions
Thiazolidine derivatives, including “Methyl (2-imino-1,3-thiazolidin-3-yl)acetate hydrobromide”, have diverse therapeutic and pharmaceutical activity and are used in probe design . The development of multifunctional drugs and improving their activity should be a focus of future research . These data provide useful information for designing next-generation drug candidates .
Mechanism of Action
Target of Action
Thiazolidine motifs, which are present in this compound, are known to have diverse therapeutic and pharmaceutical activity .
Mode of Action
Thiazolidine motifs, which are part of this compound, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are used as vehicles in the synthesis of valuable organic combinations .
Biochemical Pathways
Thiazolidine motifs are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine motifs .
Result of Action
Thiazolidine motifs are known to exhibit a diversity of biological responses, making them a highly prized moiety .
Action Environment
The presence of sulfur in thiazolidine motifs enhances their pharmacological properties .
properties
IUPAC Name |
methyl 2-(2-imino-1,3-thiazolidin-3-yl)acetate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S.BrH/c1-10-5(9)4-8-2-3-11-6(8)7;/h7H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLWMXLFFMVUNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCSC1=N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2-imino-1,3-thiazolidin-3-yl)acetate hydrobromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

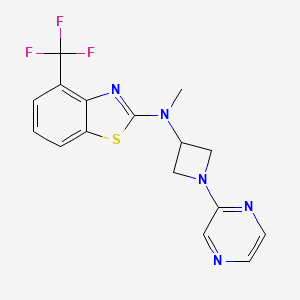

![2-(methylsulfanyl)-N-[3-(propan-2-yloxy)propyl]pyridine-3-carboxamide](/img/structure/B2911788.png)
![3-[(4-Fluorophenyl)methyl]-7-[(2-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2911789.png)
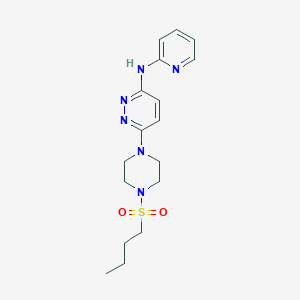
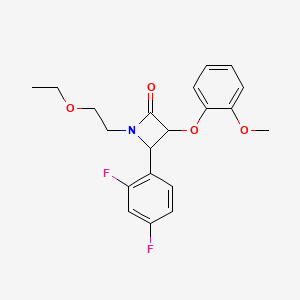
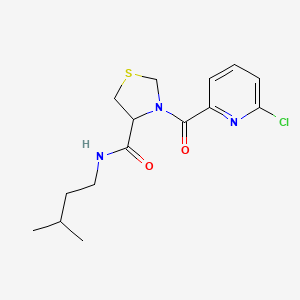


![N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2911799.png)
